(2-Bromooxazol-5-yl)methanol
Overview
Description
(2-Bromooxazol-5-yl)methanol is a heterocyclic compound with the molecular formula C4H4BrNO2 It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
The primary targets of (2-Bromooxazol-5-yl)methanol are currently unknown. This compound is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom .
Mode of Action
Oxazole derivatives are known to interact with biological targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . The bromine atom in this compound could potentially enhance these interactions due to its electronegativity and size .
Biochemical Pathways
Oxazole derivatives have been found to affect various biochemical pathways, including those involved in cell signaling, enzyme activity, and gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-known. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. The presence of the bromine atom may affect its metabolism and excretion .
Result of Action
Oxazole derivatives have been found to have various biological effects, including anti-inflammatory, antibacterial, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interactions with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromooxazol-5-yl)methanol typically involves the bromination of oxazole derivatives. One common method includes the reaction of oxazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of the brominated product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The product is then purified through crystallization or distillation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromooxazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding oxazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of (2-Bromooxazol-5-yl)aldehyde or (2-Bromooxazol-5-yl)carboxylic acid.
Reduction: Formation of oxazole derivatives without the bromine atom.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromooxazol-5-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A similar heterocyclic compound with a benzene ring fused to an oxazole ring.
Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but with different positioning compared to oxazole.
Thiazole: Similar structure but with a sulfur atom replacing the oxygen atom in the ring.
Uniqueness
(2-Bromooxazol-5-yl)methanol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
(2-bromo-1,3-oxazol-5-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO2/c5-4-6-1-3(2-7)8-4/h1,7H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHORZBKNAWWYAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=N1)Br)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311908 | |
Record name | 2-Bromo-5-oxazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092351-98-8 | |
Record name | 2-Bromo-5-oxazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092351-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-oxazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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